
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro group and a tetrahydronaphthalenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- can be achieved through several synthetic routes. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate . The ester is then hydrolyzed to convert it back to the free acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield benzylic bromides, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is used in a variety of scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- involves interactions with molecular targets and pathways within biological systems. The fluoro group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with only a fluoro group attached to the benzoic acid core.
4-Methoxybenzoic acid: Contains a methoxy group instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with additional trifluoromethyl substitution.
Uniqueness
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is unique due to the presence of both a fluoro group and a tetrahydronaphthalenylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
104761-67-3 |
|---|---|
Formule moléculaire |
C18H17FO2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
4-fluoro-2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H17FO2/c19-15-8-9-17(18(20)21)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,20,21) |
Clé InChI |
BQTULVPSPPPJJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2CC3=C(C=CC(=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


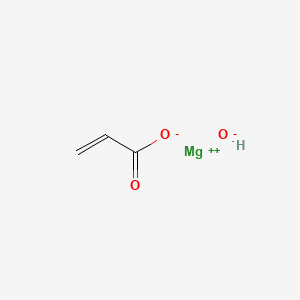
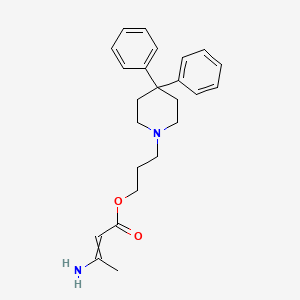


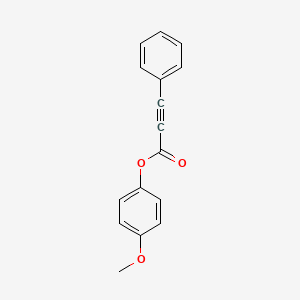



![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
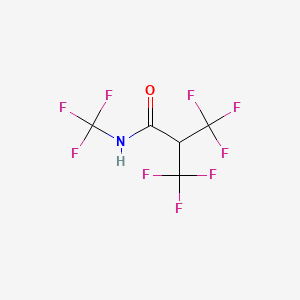

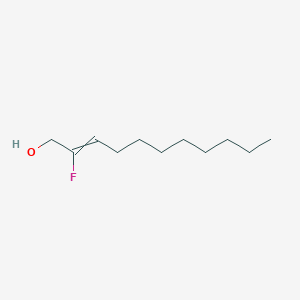
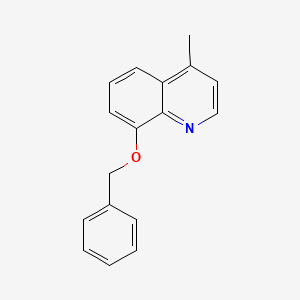
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
